

1-Benzhydryl-3-iodoazetidine structure and IUPAC name

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Compound of Interest

Compound Name: **1-Benzhydryl-3-iodoazetidine**

Cat. No.: **B139217**

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Technical Guide: 1-Benzhydryl-3-iodoazetidine

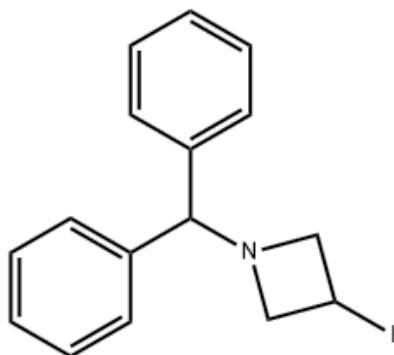
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzhydryl-3-iodoazetidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed synthetic protocol.

Compound Identification

1-Benzhydryl-3-iodoazetidine is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The benzhydryl group (diphenylmethyl) at the nitrogen atom provides steric bulk and influences the molecule's overall properties. The iodine atom at the 3-position serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions.

Chemical Structure:



IUPAC Name: 1-(diphenylmethyl)-3-iodoazetidine[1]

Synonyms:

- N-Benzhydryl-3-iodoazetidine[1]
- Azetidine, 1-(diphenylmethyl)-3-iodo-[1]
- 3-Iodo-N-benzhydrylazetidine[1]
- 1-Diphenylmethyl-3-iodoazacyclobutane[1]

Physicochemical Data

A summary of the key quantitative data for **1-Benzhydryl-3-iodoazetidine** is presented below. Specific physical properties such as melting point and boiling point are not readily available in published literature.

Property	Value	Source
CAS Number	125735-40-2	[1]
Molecular Formula	C ₁₆ H ₁₆ IN	[1]
Molecular Weight	349.21 g/mol	[1]

Experimental Protocols

The synthesis of **1-Benzhydryl-3-iodoazetidine** can be achieved via a two-step process starting from benzhydrylamine and epichlorohydrin. The first step involves the formation of the

precursor, 1-benzhydrylazetidin-3-ol, which is subsequently iodinated.

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A common method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichlorohydrin followed by cyclization.

Procedure:

- Prepare a solution of benzhydrylamine in an appropriate organic solvent (e.g., ethanol, propanol).
- Slowly add epichlorohydrin to the solution while maintaining a controlled temperature, typically between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is generally around 1:1.3.
- The reaction mixture is stirred for an extended period (e.g., 48-72 hours) at room temperature, followed by a period of reflux to drive the cyclization.
- The resulting 1-benzhydryl-3-hydroxylazetidine can be isolated and purified. For the hydrochloride salt, the reaction mixture can be treated with hydrochloric acid to precipitate the product as white crystals.

Iodination of 1-Benzhydrylazetidin-3-ol

While a specific protocol for the iodination of 1-benzhydrylazetidin-3-ol is not detailed in the provided search results, a general procedure can be adapted from the synthesis of structurally similar compounds like 1-Boc-3-iodoazetidine. This reaction typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source.

Proposed Procedure:

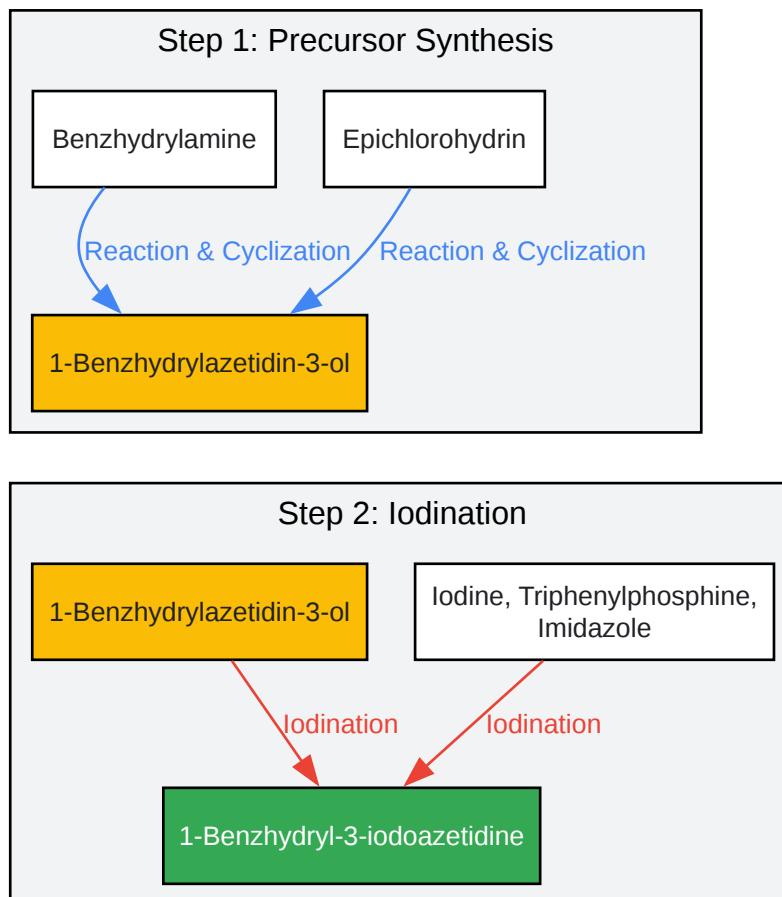
- Dissolve 1-benzhydrylazetidin-3-ol in an appropriate aprotic solvent (e.g., toluene, dichloromethane).
- To this solution, sequentially add imidazole, triphenylphosphine, and iodine. These reagents form a phosphonium iodide intermediate which facilitates the conversion of the alcohol to the iodide.

- The reaction mixture is heated (e.g., to 100°C) for a period to ensure complete conversion.
- Upon completion, the reaction is cooled to room temperature and quenched, for instance, by pouring it into an aqueous sodium bicarbonate solution.
- Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.
- The organic layer is separated, washed with saturated aqueous sodium thiosulfate to remove excess iodine, and dried over an anhydrous salt like sodium sulfate.
- The crude product can be purified by silica gel column chromatography to afford **1-Benzhydryl-3-iodoazetidine**.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of **1-Benzhydryl-3-iodoazetidine** from its starting materials.

Synthesis of 1-Benzhydryl-3-iodoazetidine

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Caption: Synthetic pathway for **1-Benzhydryl-3-iodoazetidine**.

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References

- 1. 125735-40-2 CAS MSDS (1-Benzhydryl-3-iodoazetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

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